molecular formula C15H14O B1346588 3,4-Dimethylbenzophenone CAS No. 2571-39-3

3,4-Dimethylbenzophenone

Cat. No. B1346588
Key on ui cas rn: 2571-39-3
M. Wt: 210.27 g/mol
InChI Key: JENOLWCGNVWTJN-UHFFFAOYSA-N
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Patent
US04043887

Procedure details

Synthesis of the novel compounds was carried out according to the following method. Benzoic acid (1.68 moles) was added to 3.96 moles of o-xylene and 0.6 mole POCl3 and refluxed at 140° C. for 11 hours. The reaction product was cooled to room temperature, washed once with 500 ml. of water, twice with 300 ml. of 5% of Na2C03 and twice again with 500 ml. of water. After washing, the xylene was distilled and the residue was vacuum distilled to obtain 3,4-dimethylbenzophenone. A mixture of 3,4-dimethylbenzophenone (1.0 mole), benzoyl peroxide (5 grams), chlorobenzene (800 ml.) and 3.0 moles of sulfuryl chloride was heated at 90° C. for 31/2 hours. During the last 30 minutes of the reaction nitrogen was passed through the reactor to remove the excess sulfuryl chloride. The resultant mixture was cooled and 50 grams of carbon black was added and the mixture stirred for 30 minutes, after which the carbon black was removed by filtration. The product 3,4-bis(chloromethyl)benzophenone was isolated by stripping of the solvent. Analysis found: 62.1% C, 4.3% H, and 27.1% Cl. Theoretical: 64.5% C, 4.3% H, and 25.5% Cl.
Quantity
1.68 mol
Type
reactant
Reaction Step One
Quantity
3.96 mol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:16]=1[CH3:17].O=P(Cl)(Cl)Cl>>[CH3:10][C:11]1[CH:12]=[C:13]([CH:14]=[CH:15][C:16]=1[CH3:17])[C:1]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:9]

Inputs

Step One
Name
Quantity
1.68 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
3.96 mol
Type
reactant
Smiles
CC=1C=CC=CC1C
Name
Quantity
0.6 mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis of the novel compounds
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product was cooled to room temperature
WASH
Type
WASH
Details
washed once with 500 ml
WASH
Type
WASH
Details
After washing
DISTILLATION
Type
DISTILLATION
Details
the xylene was distilled
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)C2=CC=CC=C2)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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